molecular formula C7H9NO3S B1282721 2-Methoxy-5-(methylsulfonyl)pyridine CAS No. 98627-16-8

2-Methoxy-5-(methylsulfonyl)pyridine

Cat. No.: B1282721
CAS No.: 98627-16-8
M. Wt: 187.22 g/mol
InChI Key: XPNAEADWDCOONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, characterized by the presence of a methoxy group (-OCH3) at the 2nd position and a methylsulfonyl group (-SO2CH3) at the 5th position on the pyridine ring. This compound has a wide range of applications in various research and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine typically involves the introduction of the methoxy and methylsulfonyl groups onto the pyridine ring. One common method involves the reaction of 2-methoxypyridine with a methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction can be represented as follows:

2-Methoxypyridine+Methylsulfonyl chlorideThis compound\text{2-Methoxypyridine} + \text{Methylsulfonyl chloride} \rightarrow \text{this compound} 2-Methoxypyridine+Methylsulfonyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: Reduction of the methylsulfonyl group can lead to the formation of sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of organic solvents and catalysts.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the methoxy or methylsulfonyl groups.

    Oxidation Reactions: Major products are sulfone derivatives.

    Reduction Reactions: Major products are sulfide derivatives.

Scientific Research Applications

2-Methoxy-5-(methylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylsulfonyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the methoxy and methylsulfonyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    5-Methylsulfonylpyridine: Lacks the methoxy group, which can affect its solubility and reactivity.

    2-Methoxy-5-(methylthio)pyridine: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.

Uniqueness

2-Methoxy-5-(methylsulfonyl)pyridine is unique due to the presence of both methoxy and methylsulfonyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-5-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-7-4-3-6(5-8-7)12(2,9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNAEADWDCOONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension was prepared from 23.5 g of 2,5-bis(methylsulfonyl)pyridine and 200 ml of methanol and this was stirred rapidly under nitrogen while 24 ml of 25% sodium methoxide/methanol was added. This mixture was warmed to 50° C. for 20 minutes to give a homogeneous black solution. The solvent was removed by evaporation under reduced pressure and the resulting slurry was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with aqueous saturated sodium chloride solution and dried over magnesium sulfate. The mixture was treated with carbon and filtered through Celite to give a pale yellow filtrate. Concentration of the filtrate under reduced pressure gave a pale yellow oil which solidified on cooling. This was recrystallized from 2-propanol to give 2-methoxy-5-(methylsulfonyl)pyridine as colorless crystals melting at about 85°-86.5° C. Bromination of this compound according to the procedure described in Example 2 gave 3-bromo-2-methoxy-5-(methylsulfonyl)pyridine melting at about 148.5°-150.5° C.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
24 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(methylsulfonyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(methylsulfonyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-5-(methylsulfonyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-5-(methylsulfonyl)pyridine
Reactant of Route 5
2-Methoxy-5-(methylsulfonyl)pyridine
Reactant of Route 6
2-Methoxy-5-(methylsulfonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.